molecular formula C19H18N2O2S B2424197 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396799-01-1

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2424197
CAS No.: 1396799-01-1
M. Wt: 338.43
InChI Key: CJBMPSUDPNMUNV-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as PITPM, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and structural analysis of compounds that are structurally similar to "(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone." For example, studies on the synthesis of novel bioactive heterocycles, such as benzisoxazole and thiophene-based compounds, have been reported. These studies involve detailed characterization using techniques like IR, 1H NMR, and LC-MS spectra, along with X-ray diffraction studies to confirm molecular structures. The focus on these compounds underscores the interest in understanding their molecular frameworks and potential bioactive properties (S. Benaka Prasad et al., 2018).

Antiproliferative and Antimicrobial Activities

Compounds bearing similarity to the query molecule have been evaluated for their antiproliferative and antimicrobial activities. For instance, the evaluation of heterocyclic compounds containing thiophene and isoxazole moieties for their enzyme inhibitory activities against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) illustrates the medicinal chemistry applications of these molecules. Such studies are pivotal for drug discovery, highlighting the compounds' therapeutic potential (A. Cetin et al., 2021).

Molecular Docking and Theoretical Studies

The application of computational techniques, such as density functional theory (DFT) calculations and molecular docking studies, to similar compounds provides insights into their molecular interactions and potential biological activities. These studies can predict antibacterial activity and contribute to the design of new molecules with enhanced biological efficacy. For example, DFT and docking studies on thiophene and pyrazole derivatives elucidate their structural properties and interactions with biological targets, aiding in the rational design of new therapeutic agents (M. Shahana et al., 2020).

Electrochemical and Electrochromic Properties

Explorations into the electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units reveal potential applications in materials science, particularly in developing new electrochromic devices. Such studies demonstrate the versatility of these structural motifs in applications beyond biomedical research, including materials engineering and sensor development (Bin Hu et al., 2013).

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(17-12-18(23-20-17)15-4-2-1-3-5-15)21-9-6-14(7-10-21)16-8-11-24-13-16/h1-5,8,11-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMPSUDPNMUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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